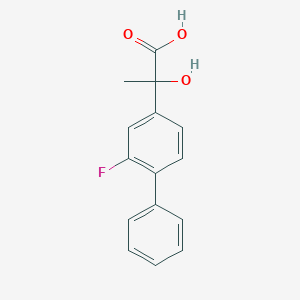
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid
Cat. No. B143652
Key on ui cas rn:
61466-95-3
M. Wt: 260.26 g/mol
InChI Key: WZESXUMKHKBMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04188491
Procedure details


A solution of 4-bromo-2-fluorobiphenyl (5 g., 0.02 mole) in dry tetrahydrofuran (20 ml.) was added dropwise, with stirring, to magnesium turnings (0.49 g.) in dry tetrahydrofuran (13 ml.). When the addition was complete, the mixture was stirred and boiled under reflux for one hour. A suspension of sodium pyruvate (2.2 g., 0.02 mole) in dry tetrahydrofuran (20 ml.) was added rapidly to the refluxing solution. Frothing occurred and when this had subsided the mixture was boiled under reflux with stirring for a further hour. The mixture was then cooled in an ice-bath and dilute hydrochloric acid (5N; 50 ml.) was added. The mixture was stirred and extracted with ether. The extract was then extracted with aqueous potassium carbonate (1N) and this extract acidified with dilute hydrochloric acid. The precipitate which separated, was collected and dried to give 2-(2-fluoro-4-biphenylyl)-2-hydroxypropionic acid, m.p. 166°-9° C. in 71% yield.




Name
sodium pyruvate
Quantity
2.2 g
Type
reactant
Reaction Step Three



Yield
71%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:4]([F:14])[CH:3]=1.[Mg].[C:16]([O-:21])(=[O:20])[C:17]([CH3:19])=[O:18].[Na+].Cl>O1CCCC1>[F:14][C:4]1[CH:3]=[C:2]([C:17]([OH:18])([CH3:19])[C:16]([OH:21])=[O:20])[CH:7]=[CH:6][C:5]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)C1=CC=CC=C1)F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.49 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
sodium pyruvate
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for one hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added rapidly to the refluxing solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring for a further hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled in an ice-bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The extract was then extracted with aqueous potassium carbonate (1N)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate which separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)C(C(=O)O)(C)O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
